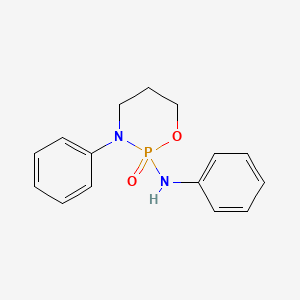
2-Anilino-3-phenyl-1,3,2lambda~5~-oxazaphosphinan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Anilino-3-phenyl-1,3,2lambda~5~-oxazaphosphinan-2-one is a chemical compound that belongs to the class of oxazaphosphinanes This compound is characterized by the presence of an anilino group, a phenyl group, and an oxazaphosphinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilino-3-phenyl-1,3,2lambda~5~-oxazaphosphinan-2-one typically involves the reaction of aniline with a suitable phosphine oxide precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but with modifications to accommodate larger volumes and ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Anilino-3-phenyl-1,3,2lambda~5~-oxazaphosphinan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The anilino and phenyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of solvents like ethanol or dichloromethane to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
2-Anilino-3-phenyl-1,3,2lambda~5~-oxazaphosphinan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It can be used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 2-Anilino-3-phenyl-1,3,2lambda~5~-oxazaphosphinan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3,2lambda~5~-oxazaphosphinan-2-one: Similar in structure but lacks the anilino group.
2-Anilino-1,3,2lambda~5~-oxazaphosphinan-2-one: Similar but without the phenyl group.
Uniqueness
2-Anilino-3-phenyl-1,3,2lambda~5~-oxazaphosphinan-2-one is unique due to the presence of both anilino and phenyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
52463-56-6 |
|---|---|
Molecular Formula |
C15H17N2O2P |
Molecular Weight |
288.28 g/mol |
IUPAC Name |
2-oxo-N,3-diphenyl-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C15H17N2O2P/c18-20(16-14-8-3-1-4-9-14)17(12-7-13-19-20)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,16,18) |
InChI Key |
NTMRBEUHBXPGBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(P(=O)(OC1)NC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















